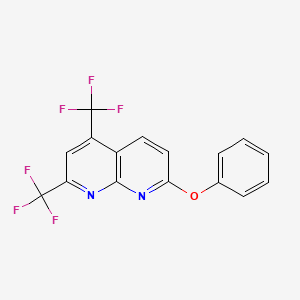

7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Beschreibung

7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a fluorinated nitrogen-containing heterocyclic compound characterized by a 1,8-naphthyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 4, and a phenoxy (-OPh) group at position 5. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the phenoxy substituent contributes to π-π stacking interactions, influencing binding affinity in biological systems .

Eigenschaften

IUPAC Name |

7-phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F6N2O/c17-15(18,19)11-8-12(16(20,21)22)23-14-10(11)6-7-13(24-14)25-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGNNHQMDRPPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

Cyclocondensation of Enaminones

One-Pot Synthesis from Trifluoroacetyl Enones

A scalable method reported by PMC (2011) utilizes:

- Starting Material : 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones.

- Reagent : 2,6-Diaminopyridine (2,6-DAP).

Procedure :

- Mix trifluoroacetyl enone (1 eq) with 2,6-DAP (1.2 eq) in methanol at 0°C.

- Heat under reflux (24 hr) to form 1,8-naphthyridine core.

- Modification : Replace alkoxy group with phenoxy via post-synthetic etherification.

Typical Yields :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclocondensation | 65–73 | ≥95 |

| Phenoxy Substitution | 58–62 | 90–93 |

Advantages :

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination Variant

A patent (WO2008109613) describes palladium-mediated couplings for naphthyridine functionalization:

Reaction Scheme :

7-Bromo-2,4-bis(CF₃)-1,8-naphthyridine + 4-(CF₃)C₆H₄OH

→ Pd(OAc)₂/Xantphos → 7-Phenoxy Product

Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene, 100°C, 18 hr

- Yield: 68%

Optimization Insights :

Oxidative Cyclization Strategies

Selenium Dioxide-Mediated Cyclization

Adapted from PMC (2005), this method involves:

- Starting Material : 2-Amino-7-methyl-1,8-naphthyridine.

- Oxidation : SeO₂ in dioxane converts methyl to aldehyde.

- Ether Formation : Aldehyde intermediate reacts with 4-(trifluoromethyl)phenol via nucleophilic addition.

Critical Steps :

- Oxidation Control : Excess SeO₂ leads to over-oxidation; stoichiometric ratios are crucial.

- Reductive Amination : NaBH₄ reduces imine intermediates post-etherification.

Yield Profile :

| Step | Yield (%) |

|---|---|

| Aldehyde Formation | 75 |

| Phenoxy Installation | 62 |

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

| Method | Starting Material Cost | Step Count | Overall Yield (%) | Scalability |

|---|---|---|---|---|

| SNAr | Moderate | 3 | 45–55 | High |

| Cyclocondensation | Low | 2 | 60–70 | Moderate |

| Pd-Catalyzed Coupling | High | 2 | 65–68 | Low |

| Oxidative Cyclization | Moderate | 4 | 35–40 | Moderate |

Key Observations :

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

Purification Difficulties

- Problem : High hydrophobicity complicates column chromatography.

- Fix : Employ reverse-phase HPLC with acetonitrile/water gradients.

Analyse Chemischer Reaktionen

Types of Reactions

7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Applications

7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine exhibits a variety of biological activities that make it a candidate for further research in drug discovery and development.

Anticancer Activity

Research indicates that naphthyridine derivatives, including this compound, show significant anticancer properties. These effects are often mediated through mechanisms such as:

- Inhibition of Cell Proliferation: Inducing apoptosis in cancer cells.

- Targeting Specific Pathways: Modulating pathways associated with tumor growth and survival (e.g., p53 pathway).

Case Study Example:

In vitro studies have demonstrated that similar naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting the potential of 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine in cancer therapeutics .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce edema in animal models.

Mechanism:

The anti-inflammatory activity is believed to arise from its ability to bind to specific enzymes or receptors involved in inflammatory pathways .

Antimicrobial Properties

Naphthyridine derivatives have shown promise as antimicrobial agents. They may enhance the effectiveness of existing antibiotics against resistant bacterial strains.

Research Insights:

Studies indicate that these compounds can inhibit key enzymes involved in bacterial growth and proliferation .

Industrial Applications

Beyond biological applications, 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is also explored for its potential in materials science:

- Advanced Materials Development: The compound can be utilized in creating materials with specific electronic or optical properties due to its unique fluorinated structure.

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Induces apoptosis and inhibits proliferation in cancer cells. |

| Anti-inflammatory | Reduces inflammation by modulating cytokine activity. |

| Antimicrobial | Enhances antibiotic efficacy against resistant strains. |

| Materials Science | Used in developing advanced materials with tailored electronic/optical properties. |

Wirkmechanismus

The mechanism of action of 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Features

Key analogs of 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine include:

Key Observations :

- Chlorine vs.

- Heterocyclic Substituents : Pyrazole (CAS 321998-05-4) and triazole (CAS 339009-60-8) substituents introduce nitrogen-rich moieties, enhancing solubility and enabling hydrogen bonding, which is critical for target selectivity .

- Electron-Withdrawing Groups: 4-Chlorophenoxy derivatives () may exhibit improved oxidative stability compared to unsubstituted phenoxy analogs due to reduced electron density on the aromatic ring.

Physicochemical Properties

| Property | 7-Phenoxy-2,4-bis(CF₃)-1,8-naphthyridine | 7-Cl-2,4-bis(CF₃)-1,8-naphthyridine | 7-Pyrazole-2,4-bis(CF₃)-1,8-naphthyridine |

|---|---|---|---|

| Molecular Weight | ~391.59 (estimated) | 300.59 | 360.26 |

| LogP (Predicted) | ~5.1 (higher due to aromatic ring) | 4.32 | ~3.8 (lower due to polar pyrazole) |

| Solubility | Low (lipophilic) | Very low | Moderate in polar solvents |

Biologische Aktivität

7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine, with the CAS number 246022-22-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different cellular targets.

Chemical Structure and Properties

The molecular formula of 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is with a molecular weight of 358.24 g/mol. The structure features a naphthyridine core substituted with phenoxy and trifluoromethyl groups, which are known to influence the compound's reactivity and biological activity.

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mechanisms of Action :

Table 1: Anticancer Activity Summary

| Compound | Cell Line Tested | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Aaptamine | H1299 (Lung) | 10.47 - 15.03 | Apoptosis induction |

| Aaptamine Derivatives | HeLa (Cervical) | Varies | DNA intercalation |

| IsoAaptamine | MDA-MB-231 (Breast) | 19.34 | Mitochondrial disruption |

Antimicrobial Activity

In addition to anticancer properties, some studies have investigated the antimicrobial effects of naphthyridine derivatives. While specific data on 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is limited, related compounds have demonstrated activity against various bacterial strains and fungi:

- Antibacterial Activity : Compounds similar in structure have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Some derivatives have been evaluated for their antifungal properties against common pathogens.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of naphthyridine derivatives:

- Study on Aaptamine : Aaptamine was isolated from Aaptos aaptos and demonstrated notable cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL. The compound also showed promising results in vivo with xenograft models .

- Mechanistic Insights : Research has highlighted that naphthyridine derivatives can induce apoptosis through caspase activation and PARP cleavage, leading to programmed cell death in cancer cells .

- Comparative Studies : Comparative analyses with other naphthyridine derivatives have shown that modifications in substituents significantly affect biological activity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. What are the standard synthetic routes for preparing 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine, and how are intermediates purified?

The synthesis typically involves cyclization reactions to form the naphthyridine core, followed by introduction of trifluoromethyl and phenoxy groups via nucleophilic substitution or coupling reactions. For example, alkoxy/aryloxy groups are often introduced via phenolysis of halogenated precursors under controlled conditions . Purification is achieved through recrystallization (e.g., using toluene or ethanol) or chromatography (silica gel or HPLC) to ensure >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, trifluoromethyl groups exhibit distinct 19F NMR shifts near -60 ppm .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity, and what are common target cell lines?

Standard assays include cytotoxicity screening against cancer cell lines (e.g., MCF7 breast cancer cells via MTT assays) and antimicrobial testing (e.g., Gram-positive/negative bacteria). IC50 values are calculated using dose-response curves, with data normalized to controls like doxorubicin or ciprofloxacin .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of 7-Phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine derivatives?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for trifluoromethylation, while non-polar solvents (toluene) improve cyclization yields .

- Temperature : Microwave-assisted synthesis (120–150°C) reduces reaction time by 50% compared to conventional heating .

- Catalysts : Ionic liquids (e.g., [BMIM]BF4) have been used to achieve >80% yield in Friedländer-type annulations .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar naphthyridines?

Discrepancies often arise from substituent positional isomerism or assay variability. Mitigation approaches include:

- SAR Studies : Systematic variation of substituents (e.g., replacing phenoxy with ethoxyphenyl) to isolate pharmacophore contributions .

- Standardized Protocols : Replicating assays under identical conditions (e.g., cell passage number, serum concentration) .

- Computational Modeling : Docking studies to predict binding affinity differences due to trifluoromethyl steric effects .

Q. How are regioselectivity challenges addressed during functionalization of the naphthyridine core?

- Directing Groups : Temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) to guide substitution to C-2 or C-4 positions .

- Metal Catalysis : Palladium-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for selective aryl/amino group introduction .

Methodological Challenges and Solutions

Q. What analytical hurdles arise in characterizing trace impurities, and how are they resolved?

Impurities (e.g., des-trifluoromethyl byproducts) are identified via:

- HPLC-MS : Hyphenated techniques to correlate retention times with mass signatures .

- 2D NMR (COSY, HSQC) : To distinguish overlapping proton environments in complex mixtures .

Q. How are stability issues (e.g., hydrolytic degradation) managed during storage and formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.